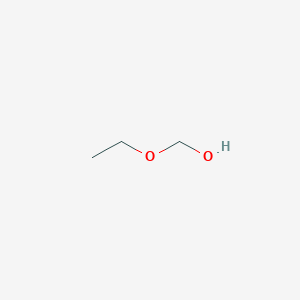
Ethoxymethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxymethanol is a chemical compound with the molecular formula C3H8O2. It is a clear, colorless liquid that is used in various industrial applications, including as a solvent and in the production of plastics and resins. Ethoxymethanol is also used in scientific research, particularly in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethoxymethanol is not fully understood. However, it is believed to interact with cellular membranes and disrupt their structure and function. This can lead to changes in cell signaling and gene expression, which can ultimately affect cellular processes such as growth and differentiation.
Biochemical and Physiological Effects:
Ethoxymethanol has been shown to have a number of biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell proliferation in vitro. Ethoxymethanol has also been shown to cause oxidative stress and mitochondrial dysfunction in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethoxymethanol in lab experiments is its ability to dissolve a wide range of compounds, including proteins and other biomolecules. This makes it a useful solvent for the extraction and purification of these substances. However, ethoxymethanol can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on ethoxymethanol. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research is the identification of new applications for ethoxymethanol in scientific research, particularly in the study of cellular signaling and gene expression. Additionally, further studies are needed to better understand the mechanisms of action and potential toxic effects of ethoxymethanol on biological systems.
Méthodes De Synthèse
Ethoxymethanol can be synthesized through the reaction of ethylene oxide and methanol in the presence of a catalyst such as sulfuric acid or potassium hydroxide. This process results in the formation of ethoxymethanol and water.
Applications De Recherche Scientifique
Ethoxymethanol has been used in scientific research to study the effects of various chemicals and compounds on biological systems. It is commonly used as a solvent in the extraction and purification of proteins and other biomolecules. Ethoxymethanol has also been used in the study of enzyme kinetics and the effects of pH on enzyme activity.
Propriétés
Numéro CAS |
10171-38-7 |
|---|---|
Nom du produit |
Ethoxymethanol |
Formule moléculaire |
C3H8O2 |
Poids moléculaire |
76.09 g/mol |
Nom IUPAC |
ethoxymethanol |
InChI |
InChI=1S/C3H8O2/c1-2-5-3-4/h4H,2-3H2,1H3 |
Clé InChI |
RRLWYLINGKISHN-UHFFFAOYSA-N |
SMILES |
CCOCO |
SMILES canonique |
CCOCO |
Autres numéros CAS |
10171-38-7 |
Synonymes |
ethoxymethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



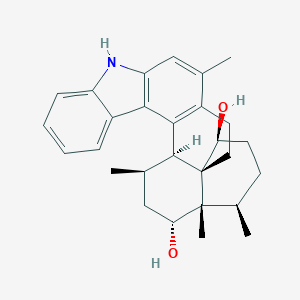
![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
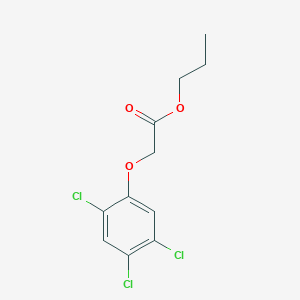
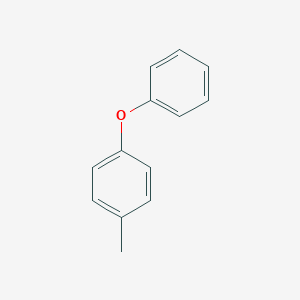
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
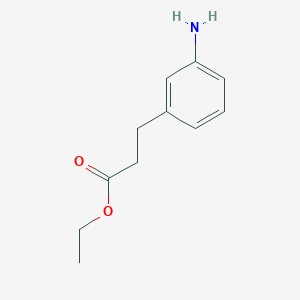
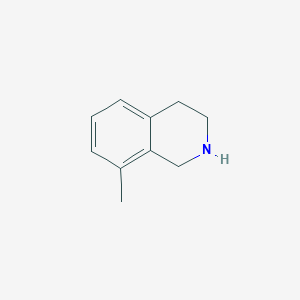
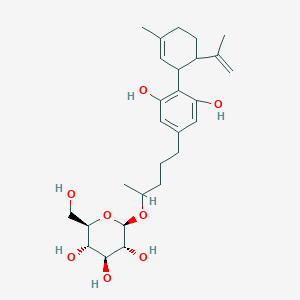
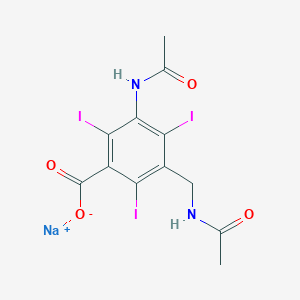

![4-[(1S)-2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B161689.png)
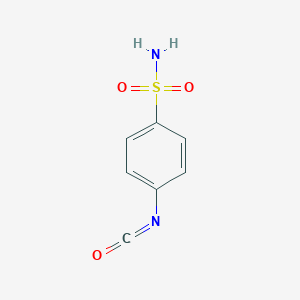
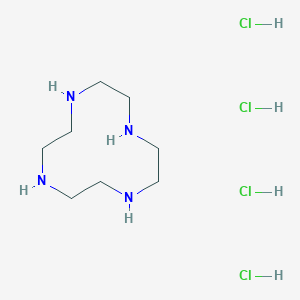
![N-[4-amino-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B161694.png)